Acetonitrile, [(3-phenyl-2-propenyl)oxy]-
Overview
Description
Acetonitrile, [(3-phenyl-2-propenyl)oxy]- is an organic compound with the molecular formula C11H11NO. It is a derivative of acetonitrile, where the hydrogen atom is replaced by a [(3-phenyl-2-propenyl)oxy] group. This compound is known for its applications in organic synthesis and various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetonitrile, [(3-phenyl-2-propenyl)oxy]- typically involves the reaction of acetonitrile with (3-phenyl-2-propenyl) alcohol under specific conditions. The reaction is usually catalyzed by a base, such as sodium hydroxide or potassium carbonate, and carried out in an organic solvent like dimethyl sulfoxide or tetrahydrofuran. The reaction mixture is heated to a temperature range of 60-80°C for several hours to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of Acetonitrile, [(3-phenyl-2-propenyl)oxy]- may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and optimized reaction parameters, such as temperature, pressure, and solvent choice, are crucial for efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
Acetonitrile, [(3-phenyl-2-propenyl)oxy]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogens or other nucleophiles, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Corresponding oxides or carboxylic acids.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted acetonitrile derivatives.
Scientific Research Applications
Acetonitrile, [(3-phenyl-2-propenyl)oxy]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Employed in biochemical assays and as a solvent for biological samples.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a solvent in industrial processes.
Mechanism of Action
The mechanism of action of Acetonitrile, [(3-phenyl-2-propenyl)oxy]- involves its interaction with molecular targets through various pathways:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways Involved: The compound can modulate enzyme activity, receptor binding, and gene expression, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Acetonitrile: The parent compound, simpler in structure and widely used as a solvent.
Benzyl Cyanide: Similar in structure but with a benzyl group instead of the [(3-phenyl-2-propenyl)oxy] group.
Phenylacetonitrile: Contains a phenyl group directly attached to the nitrile group.
Uniqueness
Acetonitrile, [(3-phenyl-2-propenyl)oxy]- is unique due to its [(3-phenyl-2-propenyl)oxy] group, which imparts distinct chemical properties and reactivity compared to its simpler analogs. This uniqueness makes it valuable in specific synthetic applications and research studies .
Properties
IUPAC Name |
2-(3-phenylprop-2-enoxy)acetonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c12-8-10-13-9-4-7-11-5-2-1-3-6-11/h1-7H,9-10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCQCIAYLKHTPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCOCC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80400766 | |
Record name | Acetonitrile, [(3-phenyl-2-propenyl)oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80400766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68060-32-2 | |
Record name | Acetonitrile, [(3-phenyl-2-propenyl)oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80400766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-PHENYL-ALLYLOXY)-ACETONITRILE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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